molecular formula C15H20N2O B037780 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole CAS No. 111963-87-2

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole

Cat. No. B037780
M. Wt: 244.33 g/mol
InChI Key: VPDWMZWOWRKIQD-UHFFFAOYSA-N
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Description

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is a compound belonging to the class of indole derivatives, known for their significance in various chemical and pharmacological contexts.

Synthesis Analysis

  • Novel methods for synthesizing indole derivatives, including those similar to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, involve approaches based on 1-hydroxyindole chemistry. These methods enable the preparation of various substituted indole derivatives (Somei, Yamada, & Yamamura, 1998).

Molecular Structure Analysis

  • The molecular structure of indole derivatives, including those akin to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, has been examined through spectroscopic methods like FT-IR, FT-Raman, and NMR. These studies help in understanding the optimized geometry and inter/intra-molecular interactions of such compounds (Haress et al., 2016).

Chemical Reactions and Properties

  • Research on indole derivatives often focuses on understanding their reactivity and potential for forming new compounds, particularly through reactions like esterification and methoxylation (Saito & Kikugawa, 1979).

Physical Properties Analysis

  • The physical properties of indole derivatives, such as 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, are often characterized using techniques like X-ray diffraction. This provides insights into aspects like crystal structure, which can differ significantly from related compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

Chemical Properties Analysis

  • Analysis of chemical properties, such as spectroscopic profiling and computational studies, reveals the electronic and bonding nature of indole derivatives. Studies often focus on aspects like the HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis to understand the chemical behavior of these molecules (Almutairi et al., 2017).

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This process involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The protodeboronation occurs via a radical pathway .
    • Method : The method involves using a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Synthesis of 4-Hydroxy-2-quinolones

    • Field : Pharmaceutical Chemistry
    • Application : 4-Hydroxy-2-quinolones are synthesized and used in the creation of related four-membered to seven-membered heterocycles . These compounds show unique biological activities .
    • Method : The method involves synthetic approaches to create 4-Hydroxy-2-quinolones and their utility in the synthesis of fused ring systems .
    • Results : The synthesized compounds have shown to display unique biological activities .

For instance, compounds with similar structures, such as 4-Hydroxy-2-quinolones, have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Another example is the compound mentioned in a U.S. Patent Application for 20-hete Formation Inhibitors . Although the exact structure is different, it shows how compounds with similar structures can be used in pharmaceutical applications.

properties

IUPAC Name

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWMZWOWRKIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464089
Record name 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole

CAS RN

111963-87-2
Record name 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)indole (9.00 g, 37 mmol) was dissolved in 190 mL of ethanol/tetrahydrofuran/methanol (10:10:1). 10% palladium on carbon (2.2 g) was added, and the reaction mixture was hydrogenated at 40 p.s.i. in a Parr shaker for 96 hours. The mixture was filtered through celite, the catalyst was washed with ethanol, and the filtrate was concentrated in vacuo. The residue was chromatographed on silica gel (5-10% 2M ammonia-methanol/dichloromethane) to provide 8.79 g (97%) of the title compound. MS(m/e): 245 (M+). EA calculated for C14H19N3O: C, 68.54; H, 7.81; N, 17.13. Found: C, 68.40; H, 7.52; N, 16.90.
Quantity
9 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran methanol
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Yield
97%

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